3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran

Description

Chemical Identity:

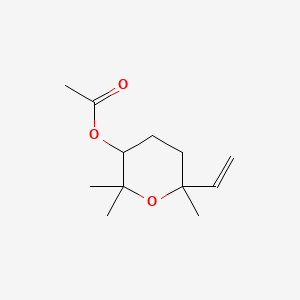

3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran (CAS: 67674-42-4) is a bicyclic ether derivative with a tetrahydropyran core. Its molecular formula is C₁₂H₂₀O₃, and its structure features a vinyl group, three methyl groups, and an acetoxy substituent at the 3-position . The compound is a stereoisomer, often referenced as (3R,6R)-linalool oxide acetate in fragrance chemistry, and is recognized for its floral, woody aroma .

Synthesis:

The compound is synthesized via acetylation of its hydroxy precursor, 3-hydroxy-2,2,6-trimethyl-6-vinyltetrahydropyran (CAS: 14049-11-7), using acetic anhydride or acetyl chloride under acidic conditions . This process mirrors methods for analogous acetoxy heterocycles, such as the acetylation of 3-hydroxyfurans .

Applications:

Primarily used in perfumery, it contributes to citrus and herbal fragrance profiles. Its stability under mild acidic/basic conditions makes it suitable for cosmetic formulations .

Properties

IUPAC Name |

(6-ethenyl-2,2,6-trimethyloxan-3-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-6-12(5)8-7-10(14-9(2)13)11(3,4)15-12/h6,10H,1,7-8H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWLDXUJBJPFNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(OC1(C)C)(C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90886855 | |

| Record name | 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, 3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67674-42-4, 56752-50-2, 56779-64-7 | |

| Record name | 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, 3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67674-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, 3-acetate, (3R,6S)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056752502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, 3-acetate, (3R,6R)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056779647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, 3-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067674424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, 3-acetate, (3R,6S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, 3-acetate, (3R,6R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, 3-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, 3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2,2,6-trimethyl-6-vinyl-2H-pyran-3-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran typically involves the acetylation of 2,2,6-trimethyl-6-vinyltetrahydropyran-3-ol. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include maintaining the reaction mixture at a controlled temperature to ensure the complete conversion of the starting material to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to achieve high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

Reduction: The acetoxy group can be reduced to yield the corresponding alcohol.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO₄) are commonly used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Epoxides or diols.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which may further interact with biological pathways. The vinyl group can participate in various addition reactions, contributing to the compound’s reactivity and potential biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Structural Complexity :

- The target compound’s tetrahydropyran core contrasts with the furan or steroidal backbones of analogs. The vinyl and methyl groups enhance its volatility, critical for fragrance diffusion, whereas bulkier substituents (e.g., diphenyl, dimesityl) in furan derivatives reduce volatility and limit applications to synthetic intermediates .

However, both compounds undergo hydrolysis in acidic conditions, releasing acetic acid .

Synthetic Pathways: The acetylation method for the target compound is simpler compared to the multi-step synthesis of steroidal acetoxy derivatives (e.g., 3-oximino-17β-acetoxy steroids), which require hydroxylamine and prolonged reaction times .

Thermal Stability: The target compound remains stable up to 200°C, whereas 3-acetoxy-2,5-diphenylfuran degrades at similar temperatures, producing phenolic byproducts .

Toxicity and Safety :

- Safety data for the target compound (LD₅₀ > 2000 mg/kg in rats) indicate low acute toxicity, contrasting with 3-acetoxy-2,6-dimesitylfuran, which lacks comprehensive toxicological data but is suspected to form hazardous intermediates .

Research Findings and Industrial Relevance

- Fragrance Industry : The compound’s enantiomeric purity (3R,6R configuration) is critical for its olfactory quality, distinguishing it from racemic mixtures used in cheaper formulations .

- Chemical Stability : Its resistance to oxidation outperforms furan-based acetoxy compounds, which are prone to ring-opening reactions under oxidative conditions .

Biological Activity

3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity assessments, and applications in various fields.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 196.29 g/mol. The compound features a tetrahydropyran ring with an acetoxy group and multiple methyl and vinyl substituents, contributing to its unique reactivity and biological profile.

Biological Activity

1. Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that derivatives of this compound can scavenge free radicals effectively.

2. Genotoxicity and Mutagenicity

A comprehensive evaluation of the genotoxic potential of 2,2,6-trimethyl-6-vinyltetrahydropyran (a related compound) showed no mutagenic effects in bacterial reverse mutation assays. In these studies, no significant increase in revertant colonies was observed at concentrations up to 5000 μg/plate, indicating that the compound does not pose a genotoxic risk under the tested conditions .

3. Toxicological Assessments

Toxicity evaluations have been conducted using various models to assess repeated dose toxicity, reproductive toxicity, and skin sensitization. The findings suggest that this compound is well-tolerated at exposure levels below the threshold for toxicological concern (TTC). For instance:

| Endpoint | Maximum Acceptable Concentration | |

|---|---|---|

| Repeated Dose Toxicity | 0.0015 mg/kg/day | Below TTC |

| Skin Sensitization | 900 μg/cm² | No sensitization observed |

| Phototoxicity | Not expected | No phototoxic effects |

These assessments indicate a favorable safety profile for the compound in terms of acute toxicity .

The biological activity of this compound may be attributed to its ability to interact with various biomolecules. The acetoxy group can facilitate interactions with enzymes or receptors by forming stable covalent bonds. This mechanism could potentially lead to inhibition or modulation of biological pathways relevant to disease processes.

Case Studies

Case Study 1: Antioxidant Efficacy

A study evaluating the antioxidant properties of related compounds demonstrated their effectiveness in reducing oxidative stress markers in vitro. The results indicated that these compounds could protect cellular components from oxidative damage.

Case Study 2: Safety Profile Assessment

In a human repeated insult patch test involving 53 volunteers exposed to 1000 μg/cm² of a related compound (2,2,6-trimethyl-6-vinyltetrahydropyran), no adverse reactions indicative of sensitization were observed. This suggests a low risk for skin sensitization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.